![molecular formula C9H10F3NO2S B1376239 [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine CAS No. 1057260-42-0](/img/structure/B1376239.png)

[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine

Vue d'ensemble

Description

“[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1057260-42-0 . It has a molecular weight of 253.25 . The IUPAC name for this compound is (4-(methylsulfonyl)-3-(trifluoromethyl)phenyl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 . This code provides a specific representation of the molecular structure.It should be stored at a temperature of 4 degrees Celsius . The shipping temperature is normal .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- The compound and its derivatives have been used in various chemical syntheses. For instance, Zhu and Desmarteau (1993) investigated the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a related compound, demonstrating its potential in forming phenyltris((trifluoromethyl)sulfonyl)methane and other isomers (Zhu & Desmarteau, 1993).

- Sasaki, Ohno, and Ito (1984) explored the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole and binucleophilic reagents, indicating the compound's role in facilitating intramolecular ring transformations (Sasaki, Ohno, & Ito, 1984).

Catalysis and Chemical Reactions

- The compound has been employed in catalytic processes. For example, Ohkuma et al. (2007) used a derivative in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, showcasing its utility in catalyzing reactions to achieve high enantioselectivity (Ohkuma et al., 2007).

- In a study by Stangeland et al. (2017), Ni-based catalysts involving the compound were assessed for their effectiveness in CO2 methanation, an important process for renewable energy and biogas upgrading (Stangeland et al., 2017).

Materials Science and Engineering

- Praveen, Puranik, and Shashidhar (2000) demonstrated the use of methanesulfonyl derivatives in the synthesis of myo-inositol orthoformate, contributing to the field of chemical crystallography and materials science (Praveen, Puranik, & Shashidhar, 2000).

- Einsla et al. (2005) investigated sulfonated naphthalene dianhydride based polyimide copolymers for proton-exchange-membrane fuel cells, where derivatives of the compound played a significant role in enhancing the membrane's properties (Einsla et al., 2005).

Environmental and Green Chemistry

- Lin et al. (2021) examined the impact of Ni particle size on renewable methane production from CO2 over Ni/CeO2 catalyst, where related compounds were likely involved in catalyst preparation or reaction processes (Lin et al., 2021).

- The use of methanesulfonyl derivatives in green chemistry and sustainable processes, such as methane activation and conversion, is also evident in studies like that by de Petris et al. (2009), who explored methane activation by metal-free radical cations (de Petris et al., 2009).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS07 .

Propriétés

IUPAC Name |

[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNUDFCFHMVCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

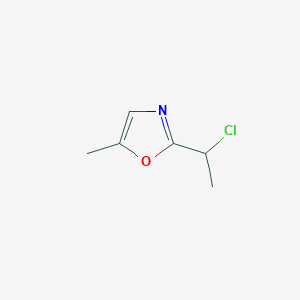

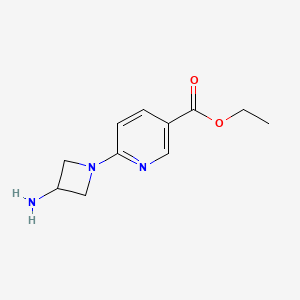

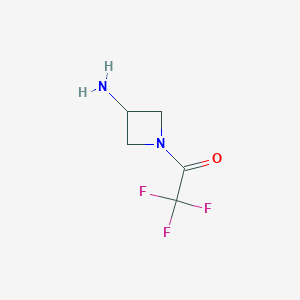

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)

![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)